N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
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Scientific Research Applications
Utilization in Mammalian, Insect, and Bacterial Systems
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, due to its structural similarities with nicotinamide derivatives, has potential applications across various biological systems. Research indicates that nicotinamide derivatives are active against conditions like pellagra and can influence the synthesis of purines in organisms ranging from mammals to bacteria. Such compounds, including nicotinamide and related nicotinic acid derivatives, have been studied for their ability to participate in vital biochemical processes, including the NAD+ salvage pathway and DNA repair mechanisms in human lymphocytes (Ellinger, Fraenkel, & Abdel Kader, 1947).
Structural and Energetic Analysis in Molecular Assemblies
Nicotinamide derivatives are instrumental in forming cocrystals with various pharmaceutically active compounds, which can elucidate basic recognition patterns and crystal lattice energetic features. Studies on cocrystals involving nicotinamide highlight its role in influencing molecular assembly and interaction networks, offering insights into the drug design and development process (Jarzembska et al., 2017).
Contributions to Antimicrobial and Antimycobacterial Activities
Compounds structurally related to this compound have been evaluated for their antimicrobial and antimycobacterial activities. The synthesis of nicotinamide derivatives has led to the discovery of compounds with significant bioactivity against various pathogens, underscoring the therapeutic potential of such molecules in treating infectious diseases (Othman, 2013).
Role in Inhibition of Alcohol Dehydrogenase
Nicotinamide and its analogs, including pyrazole-based inhibitors, have been shown to interact with liver alcohol dehydrogenase, a key enzyme in the metabolism of alcohols. The inhibition of this enzyme by nicotinamide derivatives provides a valuable tool for studying the enzyme's kinetics and exploring therapeutic interventions for disorders related to alcohol metabolism (Eklund, Samama, & Wallen, 1982).
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-13-11-14(2)22(21-13)8-7-19-18(23)15-3-4-17(20-12-15)25-16-5-9-24-10-6-16/h3-4,11-12,16H,5-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVHOTNZGAWLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CN=C(C=C2)OC3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.